

A Technical Guide to Boc-Aminooxy-PEG2: Properties, Suppliers, and Applications in Bioconjugation

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Compound of Interest		
Compound Name:	Boc-Aminooxy-PEG2	
Cat. No.:	B611186	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Boc-Aminooxy-PEG2**, a versatile heterobifunctional linker crucial for advancements in bioconjugation, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs). This guide details its chemical properties, commercial availability, and provides a step-by-step experimental protocol for its application in forming stable oxime bonds.

Core Concepts and Applications

Boc-Aminooxy-PEG2 is a polyethylene glycol (PEG) derivative containing a tert-butyloxycarbonyl (Boc) protected aminooxy group at one end and a functional group at the other, connected by a two-unit PEG spacer. The PEG spacer enhances the solubility and stability of conjugated molecules, improves pharmacokinetic properties, and reduces potential toxicity. The key functionalities of this linker lie in its two terminal groups. The Boc-protected aminooxy group, after deprotection under mild acidic conditions, readily reacts with aldehydes or ketones to form a highly stable oxime linkage. This bioorthogonal reaction is highly chemoselective, minimizing side reactions with other functional groups present in biomolecules.

The versatility of **Boc-Aminooxy-PEG2** stems from the variety of functional groups that can be present at the other terminus, including amines, azides, carboxylic acids, and alcohols. This allows for a wide range of conjugation strategies. For instance, derivatives with a terminal azide







group can participate in "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). Amine-terminated variants can react with activated esters or carboxylic acids to form stable amide bonds.

These characteristics make **Boc-Aminooxy-PEG2** and its derivatives invaluable tools in drug development and biomedical research. They are frequently used to link bioactive molecules to polymers, nanoparticles, or antibodies. In the burgeoning field of ADCs, these linkers are employed to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells. Similarly, in PROTAC technology, they serve to connect a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of pathogenic proteins.

Commercial Supplier and Product Data

A variety of commercial suppliers offer **Boc-Aminooxy-PEG2** and its derivatives with different terminal functionalities. The following table summarizes key quantitative data for representative products from several vendors.



Product Name	Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
t-Boc- Aminooxy- PEG2- azide	Cenmed	C007B- 419949	252378- 68-0	C11H22N4 O5	290.32	>96%
N-Boc- Aminooxy- PEG2- CH2COOH	Precise PEG	AG- 2691Q5	2098983- 14-1	C11H21N O7	279.29	>96%
t-Boc- Aminooxy- PEG2- azide	AxisPharm	-	252378- 68-0	-	-	High Purity
t-Boc- Aminooxy- PEG2- alcohol	Parchem	-	52880-57- 6	-	-	-
t-Boc- Aminooxy- PEG2- Amine	CD Bioparticle s	-	-	-	-	-
t-Boc- Aminooxy- PEG2- CH2CO2H	BroadPhar m	BP-23625	2098983- 14-1	C11H21N O7	279.3	98%
Boc- Aminooxy- PEG2-C2- amine	MedchemE xpress	HY-140426	252378- 69-1	C11H24N2 O5	264.32	98.0%
Boc Aminooxy-	Precise PEG	AG-1732	252378- 68-0	C11H22N4 O5	290.32	>96%



PEG2-

Azide

Boc-

PEG2

AminooxySciences

OC BPG-0813 1807503-

86-1

C9H19NO

221.25

≥95%

Experimental Protocols

The following sections provide detailed methodologies for the deprotection of the Boc group and subsequent oxime ligation.

Boc Deprotection Protocol

The Boc protecting group can be efficiently removed under mild acidic conditions to yield the free aminooxy group.

Materials:

- Boc-Aminooxy-PEG2 derivative
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Rotary evaporator

Procedure:

- Dissolve the Boc-Aminooxy-PEG2 derivative in DCM (e.g., 10 mg/mL).
- Add an equal volume of a solution of 20-50% TFA in DCM.
- Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).



- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution.
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG2 derivative.

Oxime Ligation Protocol for Conjugation to an Aldehyde-Containing Protein

This protocol describes a general method for conjugating the deprotected aminooxy-PEG2 linker to a protein that has been modified to contain aldehyde groups.

Materials:

- Deprotected Aminooxy-PEG2 derivative
- Aldehyde-modified protein (e.g., an oxidized glycoprotein)
- Reaction Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 6.5-7.5.[1]
- Aniline (optional, as a catalyst)
- Desalting column or dialysis cassette for purification.

Procedure:

- Reagent Preparation:
 - Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Dissolve the deprotected Aminooxy-PEG2 derivative in the reaction buffer to create a stock solution (e.g., 10-100 mM).
- Conjugation Reaction:

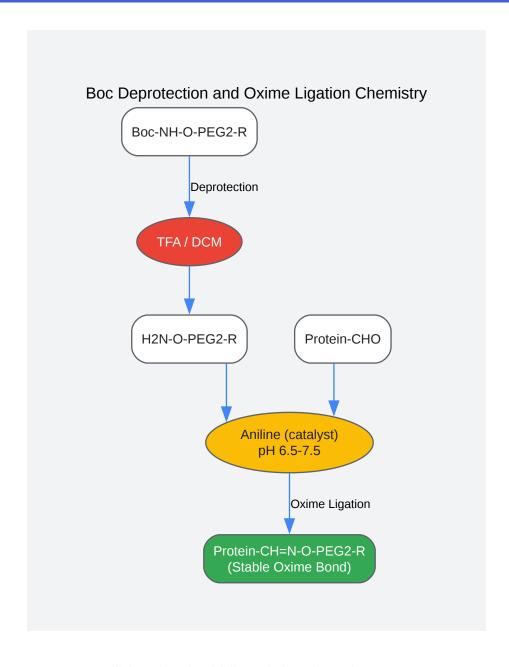


- Add a 10-50 fold molar excess of the Aminooxy-PEG2 solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
- For catalyzed reactions, add aniline to a final concentration of 10-100 mM. Aniline can significantly accelerate the rate of oxime bond formation.
- Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).[2]
- Reaction Quenching (Optional):
 - To consume any unreacted aldehyde groups on the protein, a small molecule containing an aminooxy or hydrazide group can be added in slight molar excess. Incubate for an additional 30-60 minutes.
- Purification of the Conjugate:
 - Remove the excess, unreacted Aminooxy-PEG2 linker and byproducts using a desalting column or by dialysis against a suitable buffer.

Visualizing the Workflow

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for creating an antibody-drug conjugate using **Boc-Aminooxy-PEG2** technology.

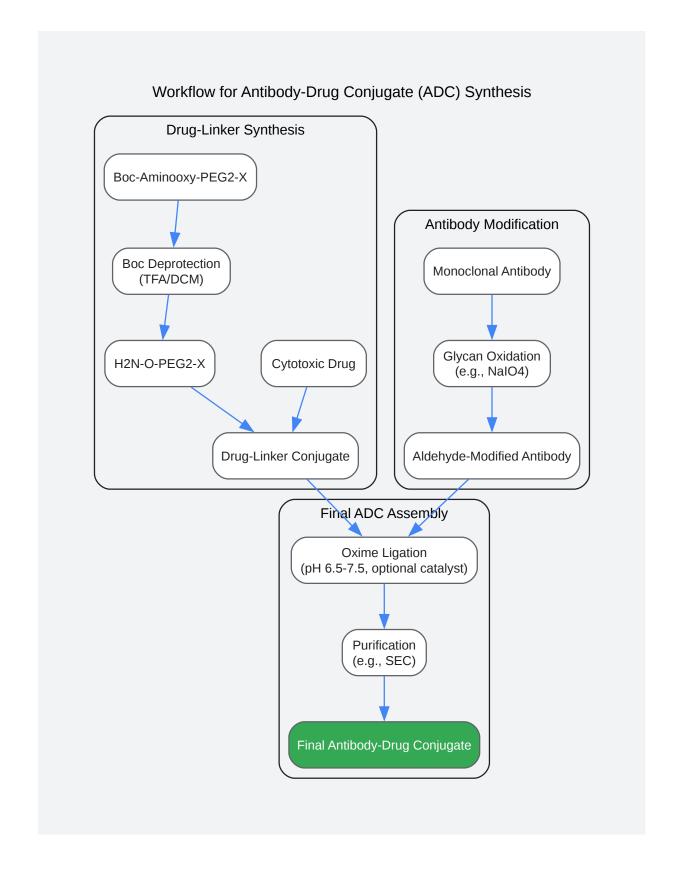




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Caption: Chemical scheme of Boc deprotection and subsequent oxime ligation.





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References

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